4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-[(3,5-dichlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-7-1-8(12)3-9(2-7)13-4-6-5-14-15-10(6)16/h1-5H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGRCYZTORRXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=CC2=CNNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 3,5-dichloroaniline with a suitable pyrazolone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituent patterns on the pyrazolone ring and the aniline moiety. Key comparisons include:
Key Observations:
- Substituent Positional Effects: The 3,5-dichloroanilino group in the target compound creates a symmetrical electron-withdrawing environment, unlike the 2,4-dichloro isomer in the trifluoromethyl analog . This symmetry may enhance crystallinity and thermal stability.
- Electronic and Steric Effects: The trifluoromethyl group in the 2,4-dichloro derivative increases lipophilicity (ClogP ≈ 3.2 vs.
- Halogen vs. Hydrogen Bonding : The iodophenyl analog in exhibits halogen bonding due to the iodine atom, whereas the target compound relies on Cl···Cl and N–H···O interactions for crystal packing.
Crystallographic and Computational Analysis
- Crystal Packing : The target compound’s planar structure facilitates dense π-π stacking, as seen in related dichloro derivatives. In contrast, the iodophenyl analog adopts a less planar conformation due to steric clashes between iodine and the furan ring.
- Software Tools : Structural refinements for these compounds utilize SHELXL () and WinGX (), which optimize anisotropic displacement parameters and hydrogen bonding networks .
Biological Activity
4-[(3,5-Dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, focusing on its antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 338.11 g/mol. The compound features a pyrazolone core substituted with a dichloroaniline moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazolones exhibit significant antimicrobial properties. In one study, compounds similar to this compound were tested against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 30 |
| Pseudomonas aeruginosa | 12 | 70 |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Studies have demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the effect of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity against MCF-7 cells.
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in microbial metabolism.
- Induction of Apoptosis: In cancer cells, it promotes apoptotic pathways leading to cell death.
- Cell Cycle Arrest: It interferes with the normal progression of the cell cycle in cancer cells.
Q & A
Q. What are the optimized synthetic routes for 4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via condensation reactions between 3,5-dichloroaniline derivatives and pyrazolone precursors. A common approach involves refluxing 5-methyl-2,4-dihydro-3H-pyrazol-3-one with aldehydes (e.g., 3,5-dichlorobenzaldehyde) in ethanol or acetic acid under anhydrous conditions. Sodium acetate is often used as a catalyst. For example, heating at 80–100°C for 4–6 hours achieves yields of 60–75%. Recrystallization from DMF/EtOH (1:1) improves purity . Variants using microwave-assisted synthesis may reduce reaction time but require optimization of solvent polarity and temperature gradients.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- X-ray crystallography (e.g., triclinic crystal system analysis) resolves the Z-configuration of the exocyclic double bond and confirms the planar geometry of the pyrazolone ring. Unit cell parameters (e.g., Å, Å) and torsion angles are critical for validating stereochemistry .
- NMR : H NMR reveals aromatic proton splitting patterns (e.g., doublets for 3,5-dichloroaniline substituents at δ 7.2–7.8 ppm). C NMR identifies carbonyl resonances near δ 160–165 ppm .
- FT-IR confirms C=O (1650–1680 cm) and N-H (3200–3300 cm) functional groups .
Q. How can researchers validate purity and monitor degradation during storage?
Methodological Answer: Use HPLC-PDA with a C18 column (mobile phase: acetonitrile/water, 70:30) to detect impurities >0.1%. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS identify degradation products, such as hydrolyzed pyrazolone or oxidized aniline derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-deficient pyrazolone ring facilitates nucleophilic attack at the methylene carbon. Kinetic studies using deuterated solvents (e.g., DO) reveal a two-step mechanism: (1) protonation of the carbonyl oxygen, increasing electrophilicity; (2) rate-limiting nucleophilic addition. Hammett plots with substituted anilines (σ values: −0.7 to +1.2) correlate reaction rates with electronic effects .
Q. How do structural modifications alter biological activity, and what assays are appropriate for evaluation?
Methodological Answer:
- Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the 3,5-dichloroaniline moiety to enhance binding to enzyme active sites (e.g., tyrosine kinase inhibition).
- Assays :
- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity measured via ADP-Glo™) with IC determination.
- Antioxidant capacity : Employ DPPH radical scavenging assays (EC values compared to ascorbic acid) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) with dose-response curves (10–100 µM) .
Q. What experimental designs are recommended for studying environmental fate and degradation pathways?
Methodological Answer:
- Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and analyze products via HRMS .
- Biodegradation : Use OECD 301D closed bottle tests with activated sludge; monitor CO evolution and parent compound depletion via GC-MS .
- Soil adsorption : Batch experiments with varying organic matter content (e.g., 1–5%); calculate Freundlich isotherms ( values) .
Q. How can researchers resolve contradictions in reported synthetic yields or analytical data?
Methodological Answer:
- Yield discrepancies : Compare solvent purity (e.g., anhydrous vs. 95% ethanol), reaction atmosphere (N vs. air), and catalyst ratios (e.g., 1:1 vs. 1:2 substrate/catalyst). Replicate conditions from (ethanol reflux, 2 hours) versus (acetic acid, 4 hours) to identify optimal parameters.
- Analytical conflicts : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT calculations at B3LYP/6-31G**) .
Q. What strategies mitigate side reactions during functionalization of the pyrazolone core?
Methodological Answer:
- Protecting groups : Temporarily protect the NH group with Boc anhydride to prevent unwanted cyclization during alkylation.
- Low-temperature reactions : Perform Michael additions at −20°C to suppress ketone tautomerization .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to enhance regioselectivity in Friedel-Crafts reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
